2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride
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Overview
Description
2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride is a synthetic organic compound that belongs to the pyrrolidine family It features a brominated phenyl substituent and a stable pyrrolidine ring, which confer unique chemical reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride typically involves organic reactions such as substitution and cyclization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of a brominated phenyl group with a pyrrolidine ring under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process includes the preparation of the brominated phenyl precursor, followed by its coupling with the pyrrolidine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The pyrrolidine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of inhibitors for enzymes such as Amyloid Binding Alcohol Dehydrogenase (ABAD) and Bcl-2, which are relevant in the treatment of diseases like Alzheimer’s and cancer.
Biological Research: The compound’s unique structure and reactivity make it a valuable tool for studying enzyme activity and protein interactions.
Industrial Applications: It serves as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an ABAD inhibitor, it modulates enzyme activity by binding to the enzyme’s active site, thereby preventing its interaction with substrates. This non-competitive inhibition can lead to therapeutic effects in diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenyl)pyrrolidine: Similar in structure but lacks the methyl group on the pyrrolidine ring.
4-bromophenylpyrrolidine: Features a bromine atom at a different position on the phenyl ring.
Pyrrolidine-2-one: A derivative with a carbonyl group on the pyrrolidine ring.
Uniqueness
2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride is unique due to its specific brominated phenyl substituent and the presence of a methyl group on the pyrrolidine ring. These structural features confer distinct chemical reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPWXDHNZQZASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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